N-cyclohexyl-N'-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea
Description
N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a benzimidazole moiety, and a thiourea linkage
Properties
IUPAC Name |
1-cyclohexyl-3-(2-oxo-1,3-dihydrobenzimidazol-5-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c19-13-17-11-7-6-10(8-12(11)18-13)16-14(20)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,15,16,20)(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVKRNKSVXHOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea typically involves the following steps:
Formation of Benzimidazole Derivative: The starting material, 2-aminobenzimidazole, is reacted with an appropriate acylating agent to form the 2-oxo-2,3-dihydro-1H-benzimidazole derivative.
Thiourea Formation: The benzimidazole derivative is then reacted with cyclohexyl isothiocyanate under mild conditions to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea is explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Researchers are studying its mechanism of action and efficacy in various disease models.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea: Similar structure but with a urea linkage instead of thiourea.
N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamate: Contains a carbamate group instead of thiourea.
N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amide: Features an amide group in place of thiourea.
Uniqueness
N-cyclohexyl-N’-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thiourea is unique due to its thiourea linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
